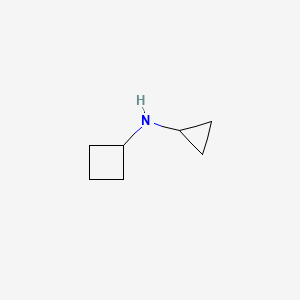
N-cyclopropylcyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropylcyclobutanamine is a chemical compound with the CAS Number 872-92-4 . It is also known as N-cyclopropylcyclobutanamine hydrochloride . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for N-cyclopropylcyclobutanamine is1S/C7H13N.ClH/c1-2-6 (3-1)8-7-4-5-7;/h6-8H,1-5H2;1H . This indicates the molecular structure of the compound. The molecular weight of N-cyclopropylcyclobutanamine hydrochloride is 147.65 . Physical And Chemical Properties Analysis
N-cyclopropylcyclobutanamine hydrochloride is a powder with a molecular weight of 147.65 . The storage temperature is at room temperature .Applications De Recherche Scientifique
Cyclobutane-Containing Alkaloids
Cyclobutane-containing alkaloids, originating from terrestrial and marine species, have been identified to possess significant biological activities. Over 60 compounds have been confirmed to exhibit antimicrobial, antibacterial, antitumor, among other activities. The review by Sergeiko et al. (2008) highlights the structures, synthesis, origins, and biological activities of these cyclobutane-containing alkaloids, pointing toward their potential role in drug discovery. Moreover, using the computer program PASS, additional biological activities were predicted, suggesting new possible applications for these compounds. This comprehensive review emphasizes the importance of cyclobutane-containing alkaloids as a substantial source of leads for new drug development (Sergeiko et al., 2008).
Immunopotentiation in Cancer Therapy
The use of cyclophosphamide (CY) with active specific immunotherapy in patients with advanced melanoma and other metastatic cancers was reviewed by Bass and Mastrangelo (1998). The paper outlines the basic scientific research supporting this use. CY has been shown to augment various immune responses in animal models, including delayed-type hypersensitivity responses, antibody production, and antitumor immunity. The review emphasizes the immunopotentiation mechanism of CY, involving inhibition of suppressor function, and highlights the need for additional randomized, controlled trials to further evaluate the clinical efficacy of CY immunopotentiation of therapeutic cancer vaccines (Bass & Mastrangelo, 1998).
Ethylene Inhibition in Plants by 1-Methylcyclopropene
1-Methylcyclopropene (1-MCP), known as an inhibitor of ethylene action, has been extensively studied for its role in ethylene inhibition in a wide range of fruits, vegetables, and floriculture crops. Blankenship and Dole (2003) reviewed over 100 studies examining the action, application, and effects of 1-MCP on ethylene inhibition. The review discusses the effectiveness of 1-MCP in preventing ethylene effects at low concentrations and varying temperatures, and the factors that need consideration when using 1-MCP, such as cultivar, developmental stage, and time from harvest to treatment. The review aims to compile what is known about the technological uses for 1-MCP, define discrepancies between reports, and identify areas requiring further study (Blankenship & Dole, 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
N-cyclopropylcyclobutanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6(3-1)8-7-4-5-7/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLMNGVZYQJHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633108 |
Source


|
| Record name | N-Cyclopropylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylcyclobutanamine | |
CAS RN |
823-13-2 |
Source


|
| Record name | N-Cyclopropylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)
![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)
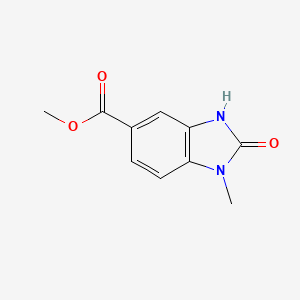
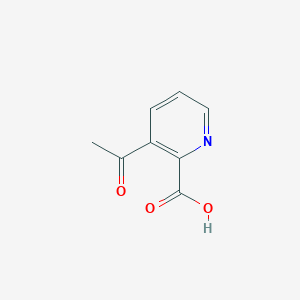
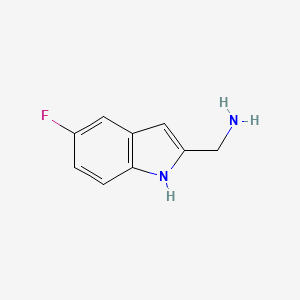
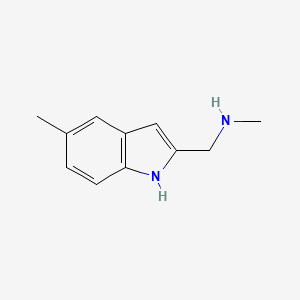
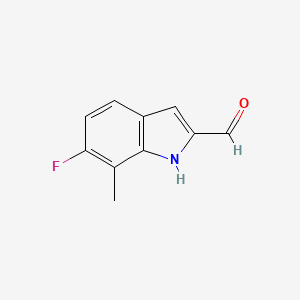
![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)
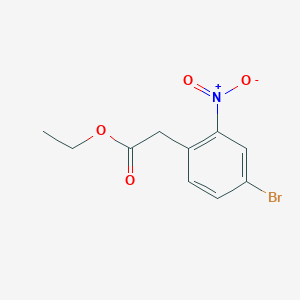
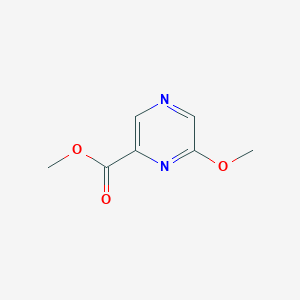
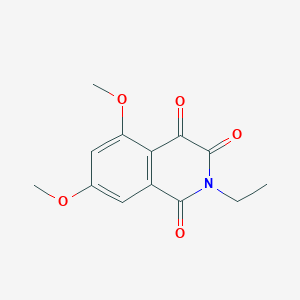

![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)